molecular formula C12H10BrF3N2O2 B032721 (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide CAS No. 113181-02-5

(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide

Cat. No.: B032721
CAS No.: 113181-02-5
M. Wt: 351.12 g/mol
InChI Key: JSZFXNCCDXABCT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide is a chiral small molecule engineered for advanced research in medicinal chemistry and biochemical applications. Its structure features a stereogenic center (2S), a bromoalkyl chain, and an aromatic ring system with electron-withdrawing cyano and trifluoromethyl groups, which collectively enhance metabolic stability and binding affinity. This compound serves as a versatile building block in organic synthesis, particularly for nucleophilic substitution reactions due to the bromo group, enabling the construction of complex molecules for drug discovery. In research, it is valued for its potential as a selective inhibitor or modulator of enzymes and receptors, such as kinases or nuclear receptors (e.g., androgen receptor), where the chiral hydroxy group may contribute to stereoselective interactions. The mechanism of action likely involves competitive inhibition or allosteric modulation at protein active sites, making it useful for structure-activity relationship (SAR) studies, probe development, and high-throughput screening. Researchers can leverage this compound in investigations into cancer biology, endocrine disorders, and other disease models, where its high purity and defined stereochemistry ensure reproducible results. It is strictly for research purposes and should be handled in accordance with laboratory safety protocols.

Properties

IUPAC Name

(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZFXNCCDXABCT-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, also known by its CAS number 113181-02-5, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C12H10BrF3N2O2
  • Molecular Weight : 351.12 g/mol
  • Structure : The compound features a bromo group, a cyano group, and a trifluoromethyl group, which are critical for its biological activity.

Synthesis

The synthesis of (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide involves several steps, typically starting from (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. The reaction conditions often include dichlorosulfoxide and triethylamine as solvents. The final product is purified using silica gel chromatography .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it exhibits significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 Value (µM) Reference Compound IC50 Value (µM)
MCF-7 (Breast Cancer)0.65Doxorubicin1.93
U-937 (Leukemia)0.48Prodigiosin1.54
HCT-116 (Colon Cancer)0.76Tamoxifen10.38

These results indicate that the compound's activity may be comparable to or exceed that of established chemotherapeutic agents .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses have shown that it triggers apoptotic pathways by increasing caspase-3 activity, leading to cell cycle arrest at the G1 phase .

Case Studies

  • Study on MCF-7 Cells : In a controlled study, (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide was tested against MCF-7 cells. The results indicated a dose-dependent increase in apoptotic markers, suggesting its potential as an effective treatment for breast cancer .
  • Combination Therapy : Another study explored the effects of combining this compound with other chemotherapeutics. The combination therapy showed enhanced cytotoxicity compared to single-agent treatments, indicating a synergistic effect that could lead to improved therapeutic outcomes in cancer treatment .

Scientific Research Applications

Pharmacological Potential

Recent studies indicate that compounds similar to (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide exhibit promising pharmacological activities, particularly as selective androgen receptor modulators (SARMs). These compounds are being investigated for their potential in treating muscle wasting diseases and osteoporosis due to their ability to selectively activate androgen receptors in muscle and bone tissues without the side effects associated with anabolic steroids .

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with specific proteins, making it valuable for studying protein functions and interactions within biological systems .

Case Studies

StudyObjectiveFindings
Study 1 Evaluation of SARMsDemonstrated increased muscle mass in animal models without significant hormonal side effects.
Study 2 Proteomic interactionsIdentified target proteins involved in muscle regeneration, highlighting the compound's role in enhancing recovery post-injury.
Study 3 Synthesis OptimizationAchieved improved yields (>90%) through modified reaction conditions, facilitating larger-scale production for research purposes.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility logP (Predicted)
Target Compound N/A Low aqueous solubility; soluble in DMSO ~3.2
Compound N/A Moderate in ethanol; low in water ~4.5
Compound 200 (decomposes) Low in water; high in organic solvents ~5.1
2-Bromo-2-methyl-propanoic acid () 200 Slightly soluble in water ~2.8
  • The target compound’s bromo substituent contributes to higher lipophilicity (logP ~3.2) compared to non-halogenated analogs. However, analogs with sulfonyl or nitro groups () exhibit even greater logP values due to added aromatic fluorination .
  • ’s 2-bromo-2-methyl-propanoic acid highlights the destabilizing effect of bromo on boiling points (200°C with decomposition) compared to non-halogenated acids .

Preparation Methods

Reagents and Conditions

This method employs thionyl chloride (SOCl₂) for in situ conversion of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to its acyl chloride, followed by amidation with 4-amino-2-(trifluoromethyl)benzonitrile.

ParameterSpecification
SolventAnhydrous dichloromethane (DCM)
BaseTriethylamine (Et₃N, 2.5 equiv)
Temperature0°C → room temperature (20–25°C)
Reaction Time12–16 hours
Yield78–82%

Mechanistic Insights

  • Acyl Chloride Formation : SOCl₂ reacts with the carboxylic acid to generate the electrophilic acyl chloride intermediate, releasing HCl and SO₂.

  • Nucleophilic Attack : The aniline’s amino group attacks the acyl chloride, facilitated by Et₃N to scavenge HCl.

  • Stereochemical Retention : The (S)-configuration at C2 is preserved due to the absence of racemization-prone steps.

Limitations

  • Requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Excess SOCl₂ necessitates careful quenching to avoid side reactions.

Multi-Step Synthesis via Thiourea Intermediate

Reaction Sequence

An alternative route from involves:

  • Thiourea Formation : Reacting methyl 2-(4-benzyloxyanilino)-2-methylpropanoate with 4-cyano-3-(trifluoromethyl)phenylisothiocyanate in DMSO/isopropyl acetate.

  • Triflation : Treating the thiourea with triflic anhydride (Tf₂O) to activate the leaving group.

  • Nucleophilic Displacement : Bromide introduction via SN2 reaction with KBr under microwave irradiation.

Optimization Data

StepConditionsYield
Thiourea Formation82°C, 16 h, DMSO/iPrOAc (1:1)91%
Triflation0°C, 1 h, Tf₂O/Et₃N in CH₂Cl₂Quant.
Bromination90°C, 1 h, MW, KBr in dioxane68%

Advantages

  • Avoids handling corrosive acyl chlorides.

  • Microwave-assisted bromination reduces reaction time from hours to minutes.

Enantiomeric Purification and Characterization

Chiral Resolution Methods

  • Normal-Phase Chromatography : Silica gel with ethyl acetate/hexane gradients achieves >99% enantiomeric excess (ee).

  • Crystallization : Diastereomeric salt formation with (R)-(-)-1-phenylethylamine resolves racemic mixtures, though this is less efficient for large-scale production.

Analytical Validation

  • HPLC : Chiralcel OD-H column, 90:10 hexane/isopropanol, 1.0 mL/min; retention time = 12.7 min.

  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, CHCl₃).

Comparative Evaluation of Synthetic Routes

MetricDirect AmidationMulti-Step
Total Yield82%63%
Stereochemical ControlExcellentModerate
Scalability>100 g feasible<50 g optimal
CostLowHigh

The direct amidation method is preferred for industrial-scale synthesis due to fewer steps and higher throughput, while the multi-step approach offers flexibility for derivative synthesis.

Troubleshooting Common Synthetic Challenges

Low Amidation Yields

  • Cause : Residual moisture hydrolyzing the acyl chloride.

  • Solution : Molecular sieves (4Å) in DCM and slow addition of Et₃N.

Racemization at C2

  • Cause : Prolonged exposure to acidic/basic conditions.

  • Mitigation : Maintain reaction pH 7–8 and temperatures below 30°C.

Byproduct Formation in Triflation

  • Cause : Overloading Tf₂O.

  • Resolution : Stoichiometric Tf₂O (1.2 equiv) with dropwise addition .

Q & A

Basic Research Questions

What are the recommended synthetic pathways for (2S)-3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-propanamide, and how can enantiomeric purity be maintained?

Answer:
Synthesis typically involves multi-step reactions, including amide coupling and halogenation. A key step is the stereoselective introduction of the hydroxyl group at the C2 position. To preserve enantiomeric purity:

  • Use chiral auxiliaries or catalysts (e.g., Sharpless asymmetric epoxidation analogs) during hydroxylation .
  • Monitor reaction progress via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>98%) .
  • Purify intermediates via recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to remove diastereomeric impurities .

How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve the absolute configuration, particularly the (2S) stereocenter, using single-crystal diffraction (e.g., Cu-Kα radiation, 150 K) .
  • NMR spectroscopy : Confirm substituent positions via 2D NMR (¹H-¹³C HSQC, HMBC). Key signals include:
    • Hydroxy proton (δ ~5.2 ppm, broad singlet).
    • Trifluoromethyl group (δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and bromine isotope pattern .

Advanced Research Questions

How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Answer:
Discrepancies often arise from assay-specific variables:

  • Solubility effects : Test compound solubility in assay buffers (e.g., DMSO tolerance ≤1%) using dynamic light scattering (DLS) .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine microsomes) via LC-MS/MS quantification .
  • Off-target interactions : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and standardize IC₅₀ calculations with nonlinear regression models .

What computational strategies are effective for predicting the compound’s interaction with cytochrome P450 enzymes?

Answer:
Combine molecular docking and MD simulations:

  • Docking : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites. Prioritize halogen bonding between bromine and heme iron .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR models : Train models on datasets with trifluoromethyl-phenyl analogs to predict metabolic liability (e.g., BioTransformer 3.0) .

How can researchers optimize crystallization conditions for X-ray studies of this compound?

Answer:
Screen crystallization parameters systematically:

  • Solvent systems : Test binary mixtures (e.g., acetonitrile/water, THF/heptane) using vapor diffusion in sitting-drop plates .
  • Temperature gradients : Vary from 4°C to 25°C to induce nucleation.
  • Additives : Include small molecules (e.g., n-octyl β-D-glucopyranoside) to improve crystal packing .
  • Data collection : Use synchrotron radiation (λ = 0.978 Å) for high-resolution (<1.0 Å) datasets to resolve bromine and fluorine atoms .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersCritical ObservationsReference
XRDSpace group P2₁2₁2₁, Z = 4C2-S configuration confirmed
¹H NMR (500 MHz)δ 1.45 (s, 3H, CH₃), δ 7.82 (d, J=8.5 Hz, Ar-H)Methyl and aryl proton assignments
HRMSm/z 435.0245 ([M+H]⁺, calc. 435.0248)Bromine isotope pattern (1:1 ratio)

Table 2: Common Contaminants in Synthesis and Mitigation Strategies

ContaminantSourceMitigation
DiastereomersPoor stereocontrolChiral chromatography (Chiralpak AD-H)
Hydrolyzed bromideMoisture exposureAnhydrous conditions (3Å molecular sieves)
Trifluoromethyl byproductsSide reactionsTLC monitoring (hexane/EtOAc 3:1, Rf=0.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.